molecular formula C11H15NO3S B6631563 2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid

Cat. No. B6631563
M. Wt: 241.31 g/mol
InChI Key: GXLNBEPZIGUOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid, also known as MTCA, is a chemical compound that has gained interest in scientific research due to its potential biochemical and physiological effects.

Mechanism of Action

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid is believed to exert its effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway. This pathway plays a crucial role in the regulation of lipid metabolism and glucose homeostasis. This compound has been shown to increase the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce plasma triglyceride levels, increase HDL cholesterol levels, and improve insulin sensitivity. It has also been shown to reduce liver fat accumulation and improve liver function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid in lab experiments is its specificity for the PPARα pathway, which allows for targeted effects on lipid metabolism and glucose homeostasis. However, one limitation is the lack of human clinical trials, which limits the generalizability of the findings to humans.

Future Directions

Future research directions for 2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid include investigating its potential use in combination with other drugs for the treatment of metabolic disorders, exploring its effects on other metabolic pathways, and conducting human clinical trials to determine its safety and efficacy. Additionally, further research is needed to elucidate the long-term effects of this compound on various organs and systems in the body.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential use in the treatment of metabolic disorders. Its specificity for the PPARα pathway allows for targeted effects on lipid metabolism and glucose homeostasis. However, further research is needed to fully understand its biochemical and physiological effects and its potential use in clinical settings.

Synthesis Methods

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid can be synthesized through a multi-step process that involves the reaction of 4-methylthiophene-3-carboxylic acid with thionyl chloride, followed by the addition of methylamine and 2-methyl-3-aminobutanoic acid. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR and IR spectroscopy.

Scientific Research Applications

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid has been studied for its potential use in the treatment of various medical conditions such as diabetes, obesity, and cardiovascular disease. It has also been investigated for its role in regulating lipid metabolism and improving insulin sensitivity in animal models.

properties

IUPAC Name

2-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-6-4-16-5-9(6)10(13)12-8(3)7(2)11(14)15/h4-5,7-8H,1-3H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLNBEPZIGUOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)NC(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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